4-(3,5-Dimethylphenoxy)butane-1-thiol
Description
Contextualizing Thiol Chemistry within Modern Organic Synthesis and Materials Science
Thiols, or mercaptans, are the sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl (-SH) group. sfrbm.org This functional group imparts unique reactivity that has been harnessed extensively in organic synthesis. Thiols are more acidic than their alcohol counterparts and their corresponding thiolates are excellent nucleophiles, readily participating in S-alkylation to form thioethers. nih.gov Furthermore, the thiol group can be oxidized to form disulfides (R-S-S-R), a reversible reaction that is crucial in various biological processes and has been adapted for applications in polymer chemistry. nih.govnih.gov
In materials science, thiol chemistry has become indispensable. The strong affinity of sulfur for the surfaces of noble metals, particularly gold, has been the basis for the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers have applications in nanoscience, electronics, and biocompatible coatings. Additionally, the reactivity of the thiol group is exploited in "click chemistry" reactions, such as thiol-ene and thiol-yne couplings, which are highly efficient and orthogonal reactions used in polymer synthesis and modification. acs.orgaip.org These reactions are valued for their high yields, rapid rates, and tolerance of a wide range of functional groups. acs.org
Significance of Phenoxy-Substituted Thiol Architectures in Advanced Chemical Systems and Molecular Design
The incorporation of a phenoxy moiety into a thiol architecture, as seen in 4-(3,5-Dimethylphenoxy)butane-1-thiol, introduces a combination of properties that are of significant interest in molecular design. The phenoxy group, an aromatic ether, can influence the electronic properties and conformational flexibility of the molecule. This can be particularly important in the design of molecules for biological applications, where interactions with enzymes or receptors are governed by subtle stereoelectronic effects.
Phenoxy-substituted compounds are found in a variety of pharmaceuticals and agrochemicals, highlighting the biocompatibility and desirable pharmacokinetic properties that this functional group can confer. In the context of materials science, the aromatic nature of the phenoxy group can be exploited to introduce π-stacking interactions, which can influence the packing and electronic properties of molecular assemblies. The synthesis of phenoxy-thiol derivatives of Group 4 metals has been explored, indicating their utility as ligands in coordination chemistry. osti.gov
Overview of Research Trajectories for Complex Organosulfur Compounds
The field of organosulfur chemistry is continually expanding, with several key research trajectories. There is a growing interest in the development of new synthetic methods for the preparation of complex organosulfur compounds with high efficiency and stereoselectivity. ias.ac.inacs.org This includes the development of novel catalysts and reagents for C-S bond formation. nih.gov
Another significant area of research is the exploration of the biological activities of organosulfur compounds. Many naturally occurring organosulfur compounds, such as those found in garlic and broccoli, exhibit a range of health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. researchgate.netresearchgate.net This has spurred research into the synthesis and biological evaluation of novel organosulfur molecules.
In materials science, the focus is on the design and synthesis of organosulfur-based polymers and materials with advanced properties. This includes the development of self-healing polymers based on reversible disulfide bonds, as well as conductive polymers and materials for optical and electronic applications. The unique reactivity of the thiol group continues to be a powerful tool for the functionalization of surfaces and the construction of complex macromolecular architectures.
Properties of this compound
While experimental data for this specific compound is scarce, its properties can be predicted based on its constituent parts.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C12H18OS |
| Molecular Weight | 210.34 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Odor | Characteristic strong, unpleasant thiol odor |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
| Boiling Point | Estimated to be in the range of 250-300 °C |
| Acidity (pKa of -SH) | Expected to be around 10-11, more acidic than the corresponding alcohol |
Spectroscopic Data Interpretation
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
| Spectroscopy | Expected Chemical Shifts/Signals |
| ¹H NMR | - Aromatic protons on the dimethylphenyl ring. - Protons of the two methyl groups on the aromatic ring. - Methylene (B1212753) protons of the butyl chain, with distinct signals for those adjacent to the oxygen, sulfur, and other methylene groups. - A characteristic triplet for the proton of the thiol group (-SH), which may be broad and its position dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons of the dimethylphenyl ring. - Carbons of the two methyl groups. - Four distinct signals for the carbons of the butyl chain. |
| IR Spectroscopy | - A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic portions. - C-O stretching for the ether linkage. - C=C stretching for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage of the C-S bond and fragmentation of the butyl chain and phenoxy group. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14/h7-9,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZGXKNQIQIDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCS)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 3,5 Dimethylphenoxy Butane 1 Thiol
Reactivity Profile of the Thiol (-SH) Group
The thiol group in 4-(3,5-Dimethylphenoxy)butane-1-thiol is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. This dual reactivity allows it to participate in a diverse array of chemical reactions. The large, polarizable nature of the sulfur atom makes it a soft nucleophile, readily attacking soft electrophiles. Furthermore, the thiol proton can be abstracted by a base to form the corresponding thiolate anion, a significantly more potent nucleophile.
Oxidation Reactions and Derived Products
The oxidation of thiols is a fundamental transformation in organosulfur chemistry, leading to a range of sulfur-containing functional groups with progressively higher oxidation states.
Under mild oxidative conditions, this compound is readily converted to its corresponding disulfide, bis(4-(3,5-dimethylphenoxy)butyl) disulfide. This reaction, often referred to as oxidative coupling, can be effected by a variety of oxidizing agents, including halogens (e.g., iodine), hydrogen peroxide, and even atmospheric oxygen, particularly in the presence of a catalyst. nih.govbiolmolchem.com The formation of the disulfide bond is a key process in many biological systems and industrial applications. nih.govbiolmolchem.com The general transformation is depicted below:
2 R-SH + [O] → R-S-S-R + H₂O Where R = 4-(3,5-Dimethylphenoxy)butyl
The reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to yield the disulfide. The kinetics and mechanism of this transformation can be influenced by factors such as the choice of oxidant, solvent, and the presence of catalysts. nih.gov
Further oxidation of the disulfide or the initial thiol under stronger oxidizing conditions leads to the formation of sulfoxides and sulfones. The oxidation of the corresponding sulfide (B99878) (R-S-R') to a sulfoxide (B87167) (R₂SO) and subsequently to a sulfone (R₂SO₂) is a stepwise process. libretexts.org
Oxidation to Sulfoxide: R-S-R' + [O] → R-S(O)-R'
Oxidation to Sulfone: R-S(O)-R' + [O] → R-S(O)₂-R'
A variety of oxidizing agents can be employed for these transformations, including hydrogen peroxide and peroxyacids. libretexts.orgorganic-chemistry.org The selective oxidation to the sulfoxide level without further oxidation to the sulfone can be challenging and often requires careful control of reaction conditions and the use of specific reagents. organic-chemistry.org
| Oxidizing Agent | Product(s) | Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Room temperature or elevated temperatures |
| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | Controlled stoichiometry for selectivity |
This table illustrates common oxidizing agents for the conversion of sulfides (derived from the thiol) to sulfoxides and sulfones.
The efficiency and selectivity of thiol oxidation can be significantly enhanced through the use of catalysts. Metallophthalocyanines, particularly those containing cobalt, are effective catalysts for the aerobic oxidation of thiols to disulfides. These catalysts are robust and can often be recycled and reused. The catalytic cycle typically involves the coordination of the thiol to the metal center, followed by electron transfer to generate a thiyl radical, which then dimerizes to form the disulfide.
Zeolites, microporous aluminosilicate (B74896) minerals, can also serve as catalysts or catalyst supports for thiol oxidation. Their well-defined pore structures can impart shape selectivity to the reaction, potentially favoring the formation of specific oxidation products. The acidic or basic properties of the zeolite can also play a crucial role in the catalytic mechanism.
Nucleophilic Reactions of the Thiolate Anion (RS⁻)
The deprotonation of this compound with a suitable base generates the corresponding thiolate anion. This anion is a potent nucleophile and readily participates in a variety of substitution and addition reactions. libretexts.org
One of the most common reactions of the thiolate anion is its reaction with alkyl halides in a classic Sₙ2 reaction to form sulfides (also known as thioethers). libretexts.org This reaction is a versatile method for the formation of carbon-sulfur bonds.
R-S⁻ + R'-X → R-S-R' + X⁻ Where R = 4-(3,5-Dimethylphenoxy)butyl and R'-X is an alkyl halide
The choice of the alkylating agent (R'-X) allows for the introduction of a wide variety of substituents, leading to a diverse range of unsymmetrical sulfides. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion.
| Alkylating Agent (R'-X) | Product (Sulfide) |
| Methyl Iodide (CH₃I) | 4-(3,5-Dimethylphenoxy)-1-(methylthio)butane |
| Benzyl Bromide (BnBr) | 1-(Benzylthio)-4-(3,5-dimethylphenoxy)butane |
| Ethyl Bromoacetate | Ethyl 2-((4-(3,5-dimethylphenoxy)butyl)thio)acetate |
This table provides examples of sulfides that can be synthesized from this compound via alkylation.
Conjugate Addition Reactions (e.g., Michael Additions)
The thiol group of this compound, particularly in its deprotonated thiolate form, is a potent nucleophile that readily participates in conjugate addition reactions. The most notable of these is the thia-Michael addition, where the thiol adds across an activated carbon-carbon double bond of an α,β-unsaturated carbonyl compound. researchgate.netmasterorganicchemistry.com
The general mechanism proceeds as follows:
Deprotonation: The thiol is deprotonated by a base to form the thiolate anion.
Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base or a protic solvent) to give the final product.
The reactivity in Michael additions can be influenced by steric and electronic factors of the Michael acceptor. nih.gov Electron-withdrawing groups on the acceptor enhance its electrophilicity and accelerate the reaction. nih.govnih.gov
| Michael Acceptor | Structure of Acceptor | Resulting Product Class |
|---|---|---|
| Methyl vinyl ketone | CH₂=CHCOCH₃ | Thioether Ketone |
| Acrylonitrile | CH₂=CHCN | Thioether Nitrile |
| Ethyl acrylate | CH₂=CHCO₂Et | Thioether Ester |
| Maleimide | C₄H₃NO₂ | Thiosuccinimide |
Reactions with Carbonyl Compounds and Electrophilic Centers
The nucleophilic character of the thiol group extends to reactions with other electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. In the presence of an acid catalyst, this compound can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are analogous to the formation of acetals and ketals from alcohols but often proceed more readily due to the higher nucleophilicity of sulfur. chemistrysteps.com
The reaction involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the thiol. A second molecule of the thiol reacts in a similar fashion to replace the hydroxyl group, yielding the stable thioacetal or thioketal.
Furthermore, as a strong nucleophile, the corresponding thiolate of this compound can participate in nucleophilic substitution (SN2) reactions with alkyl halides to form thioethers (sulfides). The high nucleophilicity and relatively low basicity of the thiolate favor substitution over elimination, especially with primary and secondary alkyl halides. chemistrysteps.com
Acidity and Proton Transfer Processes of the Thiol Group
The thiol proton of this compound is acidic, with a pKa value generally expected to be in the range of 10-11, similar to other alkanethiols like butane-1-thiol. researchgate.net Thiols are significantly more acidic than their corresponding alcohols. For instance, the pKa of water is 15.7, while that of hydrogen sulfide is 7.0. youtube.com This increased acidity is attributed to the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the thiolate anion, and the weaker S-H bond compared to the O-H bond. youtube.com
The acidity of the thiol is a critical factor in its chemical reactivity. The position of the equilibrium between the neutral thiol (R-SH) and the conjugate base thiolate (R-S⁻) is determined by the pH of the medium. chemistrysteps.com
R-SH + B⁻ ⇌ R-S⁻ + HB
In basic conditions, the equilibrium shifts to the right, generating the thiolate anion, which is a much stronger nucleophile than the neutral thiol. nih.gov This deprotonation step is often essential for initiating reactions like Michael additions and SN2 alkylations. nih.govchemistrysteps.com Theoretical modeling studies have been employed to accurately predict the pKa values of various thiol compounds, highlighting the influence of substituents and molecular structure on acidity. rsc.org
| Compound | Functional Group | Approximate pKa | Reference |
|---|---|---|---|
| Ethanol | Alcohol | 16.0 | youtube.com |
| Ethanethiol | Thiol | 10.6 | youtube.com |
| Phenol (B47542) | Phenol | 9.95 | wikipedia.org |
| Thiophenol | Aromatic Thiol | 6.62 | wikipedia.org |
| This compound | Aliphatic Thiol | ~10-11 (Estimated) | researchgate.net |
Reactivity of the Phenoxy Ether Linkage
Cleavage Reactions Under Acidic or Basic Conditions
The aryl ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. libretexts.org This reaction typically requires heating with strong, non-oxidizing acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.commasterorganicchemistry.com
The mechanism involves the protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). For an alkyl-aryl ether, the cleavage occurs via an SN2 mechanism at the alkyl carbon, as the sp²-hybridized aryl carbon is resistant to nucleophilic attack. libretexts.org
The reaction would yield 3,5-dimethylphenol (B42653) and a terminally halogenated butanethiol.
Reaction: Ar-O-R' + HX → Ar-OH + R'-X
Given the presence of the thiol group, side reactions might occur, but the primary cleavage products are predictable. If excess acid is used, the terminal thiol could potentially be converted to a halide as well. Diaryl ethers and the resulting phenol product are generally unreactive to further cleavage. libretexts.org Cleavage under basic conditions is not a feasible pathway for this type of ether linkage.
Electrophilic Aromatic Substitution Reactions on the Dimethylphenoxy Ring
The aromatic ring of the 3,5-dimethylphenoxy group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the ring: the alkoxy group (-O-butane-thiol) and the two methyl groups (-CH₃).
Activating/Deactivating Effect: Both the alkoxy group and the methyl groups are electron-donating groups, which activate the aromatic ring towards electrophilic attack, making it more reactive than benzene. wikipedia.org
Directing Effect: Both substituent types are ortho, para-directors. The alkoxy group directs incoming electrophiles to positions 2, 4, and 6. The methyl groups at positions 3 and 5 also direct to these same positions (2, 4, and 6). This confluence of directing effects strongly favors substitution at the positions ortho and para to the ether linkage. Position 4 is sterically the most accessible, followed by positions 2 and 6.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The specific electrophile is typically generated in situ using a catalyst. libretexts.org
| Reaction | Typical Reagents | Electrophile (E⁺) | Major Predicted Product(s) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at C4, C2, and/or C6 positions |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C4, C2, and/or C6 positions |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Substitution at C4, C2, and/or C6 positions |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution primarily at the less hindered C4 position |
Reactivity of the Butane (B89635) Alkane Chain
The butane portion of the molecule represents the least reactive site under most conditions. libretexts.org Alkanes consist of strong, non-polar C-C and C-H single bonds, making them chemically inert to a wide range of reagents, including acids, bases, and mild oxidizing/reducing agents. nih.gov
Significant reactions involving the alkane chain typically require highly energetic conditions or highly reactive species, such as free radicals. rsc.org For instance, free-radical halogenation could occur in the presence of UV light, but this process lacks selectivity and would likely lead to a mixture of products, with substitution occurring at both primary and secondary carbons along the chain. acs.org The bond dissociation energies (BDEs) for C-H bonds are a key factor in determining reactivity in such processes, with secondary C-H bonds (BDE ≈ 98.5 kcal/mol) being slightly weaker and thus more susceptible to radical abstraction than primary C-H bonds (BDE ≈ 101 kcal/mol). nih.gov However, the presence of the more reactive thiol and aromatic functionalities means that reactions would preferentially occur at those sites under most synthetic conditions.
Functionalization via Selective C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a direct route to complex molecules without the need for pre-functionalized starting materials. The structure of this compound presents several distinct C-H bonds, each with a different potential for activation.
Aromatic C-H Bonds: The dimethylphenyl ring contains aromatic C-H bonds that are typically activated through electrophilic aromatic substitution or transition metal-catalyzed C-H activation. The electron-donating nature of the two methyl groups and the phenoxy ether linkage would direct functionalization to the ortho and para positions relative to the ether group.
Aliphatic C-H Bonds: The butane chain contains primary and secondary C-H bonds. Their activation is generally more challenging than aromatic C-H bonds but can be achieved using highly reactive reagents or specific catalytic systems.
Benzylic-type C-H Bonds: The methylene (B1212753) group adjacent to the phenoxy oxygen (C-O-CH₂) possesses C-H bonds with reactivity intermediate between aliphatic and allylic/benzylic C-H bonds.
While no specific studies on the C-H activation of this compound have been reported, the expected reactivity of its various C-H bonds can be extrapolated from general principles of bond dissociation energies (BDEs).
Table 1: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in this compound
| Bond Type | Position | Estimated BDE (kcal/mol) | Potential Reactivity |
| Aromatic C-H | C2, C4, C6 of phenyl ring | ~111 | Low, requires specific catalysts |
| Aliphatic C-H | Butane chain | ~98-101 | Moderate, site-selectivity is a challenge |
| Benzylic-type C-H | Adjacent to ether oxygen | ~94-96 | High, susceptible to radical abstraction |
Note: BDE values are estimates based on similar chemical structures.
Cyclization and Rearrangement Reactions Involving the Molecular Framework
The structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions, particularly under thermal or catalytic conditions.
One potential transformation is a variation of the thio-Claisen rearrangement. The classical thio-Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl sulfide. While the parent molecule is not an allyl aryl sulfide, related substrates containing aryl ether moieties have been shown to undergo sigmatropic rearrangements. semanticscholar.org For instance, a substrate with a thienyl-propargyl sulphide and an aryl-propargyl ether moiety was found to selectively undergo rearrangement at the sulphide portion. semanticscholar.org A hypothetical rearrangement of this compound could be envisioned under specific catalytic conditions, potentially leading to the formation of a substituted thiophenol.
Intramolecular cyclization could also occur, for example, through an electrophilic attack of the thiol sulfur onto the aromatic ring, which would be facilitated by an oxidizing agent. This would lead to the formation of a sulfur-containing heterocyclic compound.
Coordination Chemistry and Ligand Design Implications
The thiol functionality of this compound makes it a prime candidate for use as a ligand in coordination chemistry. Upon deprotonation, the resulting thiolate is a soft donor atom, exhibiting a strong affinity for soft transition metal ions. wikipedia.org
The thiol group can coordinate to a metal center as a monodentate ligand. Additionally, the ether oxygen atom, being a harder donor, could potentially coordinate to the same metal center, leading to the formation of a chelate ring. The stability of such a chelate would depend on the size of the resulting ring and the nature of the metal ion. Polydentate ligands that form five- or six-membered chelate rings with a metal ion tend to be more stable than complexes with monodentate ligands. nih.govnih.gov
The coordination behavior of this compound as a ligand can be predicted based on the Hard and Soft Acids and Bases (HSAB) principle.
Table 2: Predicted Coordination Affinity of 4-(3,5-Dimethylphenoxy)butane-1-thiolate with Various Transition Metal Ions
| Metal Ion | HSAB Classification | Predicted Affinity for Thiolate | Potential for Chelation with Ether Oxygen |
| Cu(I), Ag(I), Au(I) | Soft Acids | High | Low |
| Hg(II), Cd(II), Pb(II) | Soft Acids | High | Low |
| Ni(II), Cu(II), Zn(II) | Borderline Acids | Moderate | Moderate |
| Fe(III), Cr(III), Ti(IV) | Hard Acids | Low | High |
Thiolate ligands play a crucial role in both biological and synthetic catalysis. wikipedia.org In enzymes such as hydrogenases, a cysteine thiolate ligand is essential for the activation of dihydrogen. nih.gov In synthetic chemistry, the addition of thiols as ancillary ligands can significantly enhance the activity and selectivity of transition metal catalysts. nih.govacs.org
The this compound ligand could influence a metal catalyst in several ways:
Steric Effects: The bulky 3,5-dimethylphenoxy group can create a specific steric environment around the metal center, potentially leading to shape-selective catalysis.
Electronic Effects: As a strong sigma-donor, the thiolate can increase the electron density at the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle.
Cooperative Catalysis: The thiol can act as a transient cooperative ligand, where the S-H bond participates in bond activation processes in concert with the metal center. nih.govacs.org This has been shown to be effective in hydrogenation and dehydrogenation reactions. nih.govacs.org
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The properties of a MOF are determined by the geometry and functionality of its building blocks.
This compound could be utilized as a functionalized linker in the synthesis of MOFs. The thiol group would serve as the primary coordination site to the metal nodes. The long, flexible butane chain and the bulky dimethylphenoxy group would project into the pores of the MOF, imparting specific properties:
Hydrophobicity: The aromatic and aliphatic components would create a hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar guest molecules.
Post-Synthetic Modification: The thiol group, if not fully coordinated, or the aromatic ring could be sites for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis.
Advanced Spectroscopic Characterization and Precision Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals in 4-(3,5-Dimethylphenoxy)butane-1-thiol.
The ¹H NMR spectrum would provide crucial information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.
Aromatic Protons: The 3,5-dimethylphenoxy group would exhibit two signals in the aromatic region (typically δ 6.5-7.0 ppm). The proton at the C2 position and its equivalent at the C6 position would appear as a single resonance, likely a singlet or a very finely split multiplet. The proton at the C4 position would also produce a distinct singlet.
Methylene (B1212753) Protons: The protons of the butane (B89635) chain would give rise to several signals. The methylene group attached to the ether oxygen (O-CH₂) is expected to be the most downfield of the aliphatic protons, likely in the δ 3.9-4.1 ppm range, appearing as a triplet. nih.gov The methylene group adjacent to the thiol group (CH₂-SH) would be expected around δ 2.5-2.7 ppm, also as a triplet. The two central methylene groups would appear as overlapping multiplets in the δ 1.6-2.0 ppm range.
Thiol Proton: The thiol proton (-SH) typically presents as a triplet in the δ 1.3-1.6 ppm range, although its chemical shift can be variable and the signal may be broad. nist.gov Its coupling to the adjacent methylene group would confirm its assignment.
Methyl Protons: The two equivalent methyl groups on the aromatic ring would produce a sharp singlet at approximately δ 2.2-2.3 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (2H, C2/C6) | ~ 6.6 | s |
| Ar-H (1H, C4) | ~ 6.5 | s |
| O-CH₂- | ~ 4.0 | t |
| -CH₂-S | ~ 2.6 | t |
| -CH₂-CH₂- | ~ 1.8 | m |
| -SH | ~ 1.4 | t |
The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum.
Aromatic Carbons: The aromatic ring would show several distinct signals. The oxygen-bearing carbon (C1) would be found around δ 158-160 ppm. The carbons bearing the methyl groups (C3/C5) would appear near δ 138-140 ppm. The unsubstituted aromatic carbons (C2/C6 and C4) would resonate in the δ 115-130 ppm region.
Aliphatic Carbons: The carbon of the O-CH₂ group would be in the δ 65-70 ppm range. nist.gov The carbons of the two central methylene groups would be found between δ 25-35 ppm. The carbon adjacent to the sulfur (CH₂-S) would be the most upfield of the chain carbons, expected in the δ 20-25 ppm range. nist.gov
Methyl Carbons: The equivalent aromatic methyl carbons would show a single signal around δ 21-22 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar C-O (C1) | ~ 159 |
| Ar C-CH₃ (C3/C5) | ~ 139 |
| Ar C-H (C4) | ~ 129 |
| Ar C-H (C2/C6) | ~ 116 |
| O-CH₂- | ~ 68 |
| -CH₂- | ~ 30 |
| -CH₂- | ~ 28 |
| -CH₂-S | ~ 24 |
To confirm the assignments from 1D NMR, a suite of 2D experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the O-CH₂ protons and their adjacent methylene protons, and between the CH₂-S protons and their neighbors, confirming the integrity of the butane chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton assignments to the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are two or three bonds apart. Crucial HMBC correlations would include the one from the O-CH₂ protons to the C1 aromatic carbon, and from the aromatic protons to the carbons of the methyl groups, confirming the connection between the phenoxy and butane moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. It would be particularly useful to confirm the substitution pattern on the aromatic ring by observing correlations between the methyl protons and the adjacent aromatic protons.
While technically possible, ³³S NMR is generally not a routine experiment due to the low natural abundance and quadrupolar nature of the ³³S nucleus, resulting in very broad signals and low sensitivity. For a simple thiol like this, it would likely not provide significant additional structural information beyond what is obtained from ¹H and ¹³C NMR. Raman spectroscopy is often a more practical alternative for studying sulfur-containing functional groups.
The butane chain and the ether linkage introduce conformational flexibility. Variable-temperature (VT) NMR studies could provide insight into the rotational dynamics around the Ar-O and C-C bonds. By acquiring ¹H NMR spectra at different temperatures, one could observe changes in chemical shifts or the coalescence of signals, which would allow for the calculation of energy barriers to rotation. This could reveal if there are any preferred conformations of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification (S-H stretch, Ar-O-C stretch)
IR spectroscopy is an excellent method for the rapid identification of key functional groups.
S-H Stretch: A weak but sharp absorption band characteristic of the S-H stretching vibration in a thiol would be expected in the region of 2550-2600 cm⁻¹. The weakness of this band is a known characteristic.
Ar-O-C Stretch: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch would be expected around 1200-1275 cm⁻¹ and a symmetric stretch would appear in the 1020-1075 cm⁻¹ region. The presence of these two strong bands would be a clear indicator of the aryl ether functionality.
Other Bands: The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 and 1500 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S-H stretch | ~ 2560 | Weak |
| Ar-O-C asymm. stretch | ~ 1250 | Strong |
| Ar-O-C symm. stretch | ~ 1040 | Strong |
| Aromatic C-H stretch | > 3000 | Medium |
| Aliphatic C-H stretch | < 3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, a wealth of structural information can be obtained.
High-resolution mass spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. alevelchemistry.co.uk For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₈OS.
Illustrative HRMS Data for this compound
| Parameter | Hypothetical Value |
| Molecular Formula | C₁₂H₁₈OS |
| Calculated Exact Mass | 210.1105 |
| Measured Exact Mass | 210.1103 |
| Mass Accuracy (ppm) | -0.95 |
| Ionization Mode | Electrospray Ionization (ESI) |
This table is for illustrative purposes only.
The high accuracy of the measured mass would provide strong evidence for the proposed elemental composition, a critical first step in structural confirmation. acs.orgresearchgate.net
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected and then fragmented to produce a spectrum of fragment ions (product ions). nih.govyoutube.com The resulting fragmentation pattern provides detailed information about the molecule's structure. miamioh.edulibretexts.org For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of this compound would likely proceed through several key pathways, primarily involving cleavage of the ether and C-S bonds, as well as fragmentation of the alkyl chain. A plausible fragmentation pathway is outlined below:
Loss of butanethiol: Cleavage of the ether C-O bond could result in the formation of a stable 3,5-dimethylphenol (B42653) fragment.
Cleavage of the C-S bond: Loss of the thiol group as an SH radical or H₂S molecule.
Alkyl chain fragmentation: Fragmentation of the butyl chain, leading to smaller hydrocarbon fragments.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the dimethylphenoxy group.
Hypothetical Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |
| 121.0653 | [C₈H₉O]⁺ (3,5-dimethylphenoxonium ion) | α-cleavage at the ether linkage |
| 122.0732 | [C₈H₁₀O]⁺ (3,5-dimethylphenol radical cation) | Cleavage of the butyl chain and hydrogen rearrangement |
| 91.0548 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss of CO from the phenoxy group |
| 89.0966 | [C₄H₉S]⁺ (Butanethiol cation) | Cleavage of the ether bond with charge retention on the thiol-containing fragment |
This table is for illustrative purposes only. The fragmentation pattern of thiol-containing peptides can be influenced by the position of the thiol group. nih.gov
Rotational Spectroscopy for High-Resolution Gas-Phase Structure and Intramolecular Interactions
Rotational spectroscopy measures the transition energies between quantized rotational states of molecules in the gas phase. libretexts.org This technique provides highly accurate information about the geometry and conformational preferences of molecules, free from solvent or crystal packing effects. nih.gov For a flexible molecule like this compound, rotational spectroscopy could identify and characterize the different stable conformers present in the gas phase. frontiersin.orguva.esresearchgate.net
The analysis would involve measuring the rotational constants (A, B, and C) for each conformer, which are inversely related to the principal moments of inertia. By comparing the experimentally determined rotational constants with those calculated for theoretically predicted structures, the precise geometry of each conformer can be established. frontiersin.org
Illustrative Rotational Spectroscopy Data for a Hypothetical Conformer of this compound
| Parameter | Hypothetical Value |
| Rotational Constant A (MHz) | 1520.34 |
| Rotational Constant B (MHz) | 345.67 |
| Rotational Constant C (MHz) | 312.89 |
This table is for illustrative purposes only.
X-ray Crystallography for Definitive Solid-State Molecular Architecture (contingent on crystal availability)
X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in the solid state at atomic resolution. azom.comnih.govazolifesciences.com The method relies on the diffraction of X-rays by a single crystal of the compound. fiveable.me The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com
For this compound, obtaining a suitable single crystal would be a prerequisite for this analysis. If successful, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry. It would also reveal details about intermolecular interactions in the crystal lattice.
Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 20.1 Å, β = 95.5° |
| Resolution (Å) | 0.85 |
| R-factor | 0.045 |
This table is for illustrative purposes only.
Chiroptical Spectroscopies (Vibrational Circular Dichroism, Electronic Circular Dichromism) for Stereochemical Analysis (if chiral derivatives are synthesized)
Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are used to study chiral molecules. nih.govdtu.dkbruker.com this compound is not inherently chiral. However, if a chiral derivative were to be synthesized, these techniques would be invaluable for determining its absolute configuration. rsc.org
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides complementary information about the stereochemistry of the molecule.
Computational Chemistry and Advanced Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are indispensable tools for elucidating the electronic structure, bonding, and reactivity of molecules like 4-(3,5-Dimethylphenoxy)butane-1-thiol. These methods provide a theoretical framework for predicting molecular properties that can complement and guide experimental studies.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is well-suited for studying medium-sized organic molecules such as this compound.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT can identify the lowest energy arrangement of atoms, corresponding to the most stable conformer. For a flexible molecule like this compound, with its rotatable bonds in the butyl chain, multiple local energy minima may exist. A thorough conformational search is necessary to identify the global minimum and other low-energy conformers that may be present at room temperature.
Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data. Additionally, this analysis yields the zero-point vibrational energy (ZPVE), a crucial correction for obtaining accurate total energies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these frontier orbitals provide insights into the molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and thiol groups, indicating these are the probable sites for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability. From these orbital energies, various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify its reactive tendencies.
DFT calculations can provide a detailed picture of the electron distribution within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions. The charge distribution determines the molecule's polarity, which is quantified by the molecular dipole moment. For this compound, a significant dipole moment would be expected due to the presence of the electronegative oxygen and sulfur atoms.
Detailed Conformational Analysis and Molecular Dynamics
Exploration of Potential Energy Surfaces and Conformational Landscapes
The exploration of the PES typically begins with a systematic or stochastic search of the conformational space. This can be achieved by systematically rotating the rotatable bonds (e.g., C-O, C-C, and C-S bonds) and performing geometry optimizations for each starting structure. The resulting unique conformers are then ordered by their relative energies. For flexible molecules, this process can be computationally demanding, and often, only the low-energy conformers that are significantly populated at room temperature are considered in detail. nih.gov
The relative energies of the conformers are determined by a delicate balance of steric and electronic effects. For example, gauche interactions in the alkyl chain can increase the energy, while favorable non-covalent interactions, such as intramolecular hydrogen bonding, can stabilize certain conformations. The electronic properties of the ether oxygen and the sulfur atom also play a significant role in determining the conformational preferences. aip.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While conformational analysis provides a static picture of the low-energy structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
MD simulations are particularly useful for studying the conformational transitions between different minima on the PES. By analyzing the trajectory, one can determine the timescales of these transitions and identify the dominant conformational states. Furthermore, MD simulations can be used to calculate various time-averaged properties, such as the radius of gyration, which provides information about the molecule's compactness. nih.gov
The choice of a force field is critical for the accuracy of MD simulations. Force fields like CHARMM and AMBER are commonly used for organic molecules, but their parameters may need to be validated or re-parameterized for the specific functional groups present in this compound, particularly the ether and thiol moieties. researchgate.net
Computational Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
A key feature of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding between the thiol hydrogen and the ether oxygen. nih.gov The formation of such a bond would create a cyclic structure, significantly constraining the flexibility of the molecule. chemistryguru.com.sg
Computational methods can be used to investigate the presence and strength of this intramolecular hydrogen bond. Geometric criteria, such as the H···O distance and the S-H···O angle, can be used to identify potential hydrogen bonds in the optimized geometries of the conformers. The strength of the hydrogen bond can be estimated by calculating the energy difference between the hydrogen-bonded conformer and a corresponding open conformer where such an interaction is absent. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool for characterizing non-covalent interactions. aip.org By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between the hydrogen and oxygen atoms, and the properties of these BCPs (e.g., the electron density and its Laplacian) provide quantitative measures of the interaction strength.
Spectroscopic Property Prediction and Simulation
Simulation of IR and Raman Spectra for Vibrational Mode Assignment
The vibrational spectra of a molecule, observed through Infrared (IR) and Raman spectroscopy, provide a unique fingerprint corresponding to its structural features. Computational simulations are essential for the accurate assignment of vibrational modes to the peaks observed in experimental spectra. researchgate.netnih.govroyalsocietypublishing.org
The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequency calculations are performed, typically using quantum mechanical methods like Density Functional Theory (DFT). nih.govacs.org These calculations solve for the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. acs.org
Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. These modes can be visualized to understand the nature of the vibration, such as stretching, bending, or torsional motions. researchgate.net For instance, in this compound, one would expect to identify characteristic vibrational modes for the S-H bond stretch, C-S stretch, C-O-C ether linkage stretches, aromatic C-H stretches, and various motions of the butyl chain and dimethyl groups.
IR intensities are calculated from the changes in the molecule's dipole moment during a vibration, while Raman intensities are determined by changes in its polarizability. acs.orgnih.gov By simulating both the frequencies and their corresponding intensities, a theoretical spectrum can be generated. youtube.com Comparing this simulated spectrum with an experimental one allows for the confident assignment of each spectral feature to a specific molecular motion. researchgate.netacs.org For complex molecules, this computational analysis is often indispensable for a correct interpretation of the experimental data. nih.govnih.gov
Hypothetical Vibrational Mode Assignment for this compound
The following table is an illustrative example of how vibrational modes for this compound would be assigned based on computational simulations. The frequencies and assignments are hypothetical and represent the type of data generated in such a study.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | Predicted IR Intensity | Predicted Raman Activity |
| ~2570 | S-H Stretch | Medium | Strong |
| ~2960 | Asymmetric CH₃ Stretch | Strong | Medium |
| ~2930 | Asymmetric CH₂ Stretch | Strong | Medium |
| ~2870 | Symmetric CH₃ Stretch | Medium | Weak |
| ~2850 | Symmetric CH₂ Stretch | Medium | Weak |
| ~1600 | Aromatic C=C Stretch | Strong | Strong |
| ~1470 | CH₂ Scissoring | Medium | Weak |
| ~1250 | Asymmetric C-O-C Stretch | Strong | Weak |
| ~1050 | Symmetric C-O-C Stretch | Weak | Medium |
| ~700 | C-S Stretch | Medium | Strong |
Prediction of UV-Vis Absorption and Emission Spectra
The prediction of ultraviolet-visible (UV-Vis) absorption and emission spectra through computational methods offers insights into the electronic transitions within a molecule. nih.govnih.govosti.gov These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that can accurately predict the energies of electronic excited states. nih.govosti.govacs.org
The process involves first obtaining the optimized ground-state geometry of the molecule. Then, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without any change in the molecular geometry. These excitation energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the absorption spectrum. pharmaphorum.com The wavelength of maximum absorbance (λmax) is a key parameter obtained from these simulations. pharmaphorum.com
To predict emission (fluorescence) spectra, the geometry of the molecule in its first excited state is optimized. The energy difference between this relaxed excited-state geometry and the ground-state energy at that same geometry provides the emission energy. nih.govacs.org The difference in energy between the absorption and emission maxima, known as the Stokes shift, can also be estimated.
For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the dimethylphenoxy aromatic ring. Frontier molecular orbital analysis, examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide further insight into the nature of these electronic transitions. acs.org
Hypothetical Electronic Transition Data for this compound
This table provides a hypothetical example of the kind of data that would be generated from a TD-DFT calculation to predict the UV-Vis absorption spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.59 | 270 | 0.08 | HOMO → LUMO |
| S₀ → S₂ | 5.17 | 240 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 5.64 | 220 | 0.40 | HOMO → LUMO+1 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. fiveable.mewikipedia.orgsysrevpharm.org These models are a cornerstone of cheminformatics, a field that uses computational methods to analyze chemical data, particularly in drug discovery and materials science. pharmaphorum.comlongdom.orgnih.govexcelra.com
The fundamental principle of QSAR is that the variations in the biological activity of different molecules are dependent on the variations in their structural and physicochemical properties. fiveable.mesysrevpharm.org To build a QSAR model, one needs a dataset of molecules with known activities. For each molecule, a set of numerical descriptors is calculated. These descriptors can quantify various aspects of the molecule, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., the logarithm of the partition coefficient, logP)
Topological indices: (numerical values derived from the graph representation of the molecule)
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is developed that links the descriptors (the structure) to the activity. sysrevpharm.orgnih.gov
Activity = f(descriptors) + error wikipedia.org
If a specific application for this compound were to be investigated (for example, as an antioxidant, a flavoring agent, or an inhibitor of a particular enzyme), a QSAR study could be highly valuable. A library of related compounds would be synthesized and tested for the specific activity. A QSAR model could then be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective compounds and prioritizing experimental efforts. fiveable.meexcelra.com Such an approach accelerates the discovery process and reduces the costs associated with extensive synthesis and testing. fiveable.melongdom.org
Applications and Emerging Research Avenues for 4 3,5 Dimethylphenoxy Butane 1 Thiol
Role in Polymer Chemistry and Advanced Materials Science
The presence of a terminal thiol group makes 4-(3,5-dimethylphenoxy)butane-1-thiol a versatile building block in polymer synthesis and modification.
Thiol-ene "click" chemistry is a highly efficient and versatile set of reactions for creating well-defined polymers and materials. researchgate.net The reaction proceeds via the radical-mediated addition of a thiol to an alkene, offering high yields and spatial and temporal control, often initiated by light. researchgate.net The thiol group of this compound can readily participate in these reactions, allowing for the covalent attachment of the dimethylphenoxy group to a polymer backbone. This functionalization can impart specific properties, such as hydrophobicity, thermal stability, or altered solubility, to the parent polymer.
Table 1: Representative Thiol-Ene "Click" Reaction
| Reactant 1 | Reactant 2 | Initiator | Conditions | Product |
| Polymer with pendant alkene groups | This compound | Photoinitiator (e.g., DMPA) | UV irradiation, Room Temperature | Polymer functionalized with 4-(3,5-dimethylphenoxy)butyl thioether side chains |
Data based on typical thiol-ene reaction conditions.
By modifying this compound to contain a second reactive group, it can serve as a cross-linking agent. For instance, esterification of the phenoxy group with an unsaturated acid chloride would yield a molecule with both a thiol and an alkene. This bifunctional molecule could then participate in thiol-ene polymerization to form highly cross-linked polymer networks. The bulky 3,5-dimethylphenoxy group would influence the network structure, potentially leading to materials with tailored mechanical and thermal properties.
The thiol group is well-known for its ability to form strong bonds with the surfaces of various materials, including noble metals (like gold and silver), metal oxides, and quantum dots. mdpi.com This allows for the formation of self-assembled monolayers (SAMs) of this compound on these surfaces. Such modifications can be used to alter the surface properties, for example, to create hydrophobic coatings, improve biocompatibility, or provide a platform for further chemical transformations. The phenoxy group offers a site for subsequent reactions, enabling the development of complex, functionalized surfaces.
Contributions to Coordination Chemistry and Advanced Ligand Design
The thiol and phenoxy groups of this compound can both participate in the coordination of metal ions, making it a potentially valuable ligand in coordination chemistry.
Thiols and their corresponding thiolates are effective ligands for a variety of transition metals used in catalysis. nih.gov The sulfur atom in this compound can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituted phenoxy group. This can influence the activity and selectivity of the resulting metal catalyst. nih.gov For example, this ligand could be employed in palladium-catalyzed cross-coupling reactions or ruthenium-catalyzed hydrogenation reactions. mdpi.comnih.gov The steric bulk provided by the 3,5-dimethyl groups may also play a role in controlling the stereoselectivity of catalytic transformations.
Table 2: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |
| Palladium(II) | S-coordination | Cross-coupling reactions |
| Ruthenium(II) | S-coordination | Hydrogenation, Isomerization |
| Gold(I) | S-coordination | Hydroamination of alkynes |
| Copper(I) | S-coordination | Thiol-yne "click" reactions |
This table presents hypothetical applications based on known reactivities of similar thiol-containing ligands.
The ability of this compound to act as a bridging ligand, potentially coordinating to one metal center through the thiol and another through the phenoxy oxygen, opens up possibilities for the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The properties of these materials, such as their porosity, electronic conductivity, and magnetic behavior, could be tuned by the choice of the metal ion and the specific coordination mode of the ligand. The bulky dimethylphenoxy groups would also influence the packing of the resulting structures, providing a means to control the material's architecture at the molecular level.
Utility as an Advanced Building Block in Organic Synthesis
This compound is a bifunctional molecule that holds significant promise as a versatile building block in modern organic synthesis. Its structure, featuring a terminal thiol group and a substituted aromatic ring connected by a flexible butyl ether linkage, allows for a diverse range of chemical transformations. The nucleophilic nature of the thiol group, combined with the electronic properties of the dimethylphenoxy moiety, makes it a valuable precursor for creating complex molecular architectures, particularly in the realm of sulfur-containing compounds.
Precursor for Novel Sulfur-Containing Heterocyclic Compounds
The thiol functionality of this compound serves as a key reactive handle for the construction of various sulfur-containing heterocyclic systems. These structures are of great interest in medicinal chemistry and materials science due to their unique biological and physical properties. researchgate.netnih.gov The synthesis of such heterocycles often involves the reaction of a thiol with a suitable electrophile, leading to cyclization.
One potential application is in the synthesis of thiochromanes and related structures. acgpubs.orgrsc.org For instance, the reaction of an arenethiol with an α,β-unsaturated aldehyde or ketone, often catalyzed by an acid or a Lewis acid like iodine, can lead to the formation of a thiochroman (B1618051) ring system. acgpubs.org By analogy, this compound could be employed in similar cyclization strategies to generate novel, complex heterocyclic scaffolds incorporating the dimethylphenoxy group.
Furthermore, modern synthetic methods, such as oxidative carbon-hydrogen bond functionalization, offer pathways to sulfur-containing heterocycles from vinyl sulfides. nih.govacs.org this compound can be readily converted to a vinyl sulfide (B99878), which can then undergo intramolecular cyclization to form a variety of ring systems. nih.govacs.org The specific nature of the resulting heterocycle would depend on the reaction conditions and the other functional groups present in the molecule.
The general strategies for synthesizing sulfur-containing heterocycles from thiols are summarized in the table below.
| Heterocycle Class | General Synthetic Approach | Potential Role of this compound |
| Thiochromanes | Cyclocondensation of an arenethiol with an α,β-unsaturated carbonyl compound. acgpubs.orgrsc.org | Serves as the thiol component in the cyclization reaction. |
| Thiophenes | Various methods, including reaction of thiols with 1,4-dicarbonyl compounds or their equivalents. | Can be a source of the sulfur atom in the thiophene (B33073) ring. |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis, involving the reaction of a thioamide with an α-haloketone. | Can be chemically modified to form a thioamide for use in this synthesis. |
| Dihydrothiopyrans | Radical reaction of thiols with suitable dienes or alkynes. acs.org | The thiol group can participate in radical-mediated cyclization. |
Reagent in Complex Molecule Construction
Beyond heterocyclic synthesis, the thiol group of this compound is an excellent participant in a variety of carbon-sulfur bond-forming reactions that are fundamental to the construction of complex molecules. One of the most powerful of these is the thiol-ene "click" reaction. wikipedia.orgrsc.orgyoutube.com This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"), typically initiated by radicals or a base. wikipedia.orgacs.org The thiol-ene reaction is highly efficient, proceeds under mild conditions, and is highly selective, making it a prime example of click chemistry. wikipedia.orgyoutube.com
In the context of complex molecule synthesis, this compound can be "clicked" onto molecules containing one or more alkene functionalities. This allows for the straightforward introduction of the dimethylphenoxy moiety into a larger structure, which can be useful for modifying the properties of polymers, biomolecules, or other advanced materials. nih.govnih.govresearchgate.net For example, it could be used to functionalize the surface of nanoparticles or to create dendrimers with specific surface properties. wikipedia.orgnih.gov
The thiol group can also participate in other important transformations, such as Michael additions to electron-deficient alkenes and nucleophilic substitution reactions with alkyl halides, providing a range of options for chemists to incorporate this building block into their synthetic strategies. mdpi.com
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govnih.gov this compound is a molecule well-suited for exploration in this field due to its distinct functional groups that can participate in self-assembly processes.
Investigation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Thiols are well-known for their ability to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals, particularly gold. rsc.orgnorthwestern.edursc.org This process is driven by the strong, specific interaction between the sulfur atom of the thiol and the gold surface, leading to the formation of a stable gold-thiolate bond. researchgate.net The organic portion of the thiol molecules then arranges itself to form a densely packed, ordered film. rsc.org
This compound, with its terminal thiol group, is an ideal candidate for forming SAMs. researchgate.netacs.org The resulting monolayer would present the 3,5-dimethylphenoxy groups at the surface, thereby modifying the chemical and physical properties of the gold substrate. The nature of this surface can be tailored by the specific structure of the aromatic group. Aromatic thiols, in general, are of interest for SAMs as the π-electrons in the phenyl ring can enhance electronic coupling between the electrode surface and redox species in solution. researchgate.net
The formation and properties of SAMs derived from aromatic thiols can be studied using a variety of surface-sensitive techniques, including contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS). researchgate.netacs.org
| Property of SAMs | Influence of this compound |
| Surface Energy | The hydrophobic nature of the dimethylphenoxy group would create a low-energy, non-polar surface. |
| Thickness | The length of the butane (B89635) chain and the size of the phenoxy group would determine the monolayer thickness. |
| Ordering | The steric bulk of the dimethyl groups may influence the packing density and overall order of the monolayer. |
| Electronic Properties | The aromatic ring can facilitate electron transfer processes at the monolayer-solution interface. researchgate.net |
Design of Molecular Recognition Elements and Host-Guest Systems
Host-guest chemistry is a central concept in supramolecular chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent interactions. wikipedia.orgnih.govmdpi.com The design of synthetic hosts capable of molecular recognition is a major area of research with applications in sensing, catalysis, and drug delivery. nih.govnih.gov
The 3,5-dimethylphenoxy group of this compound can act as a molecular recognition element. Aromatic rings are known to participate in π-π stacking interactions, which are important for the self-assembly of many supramolecular structures. nih.govresearchgate.netru.nl The electron-rich nature of the dimethyl-substituted phenyl ring could allow it to interact favorably with electron-deficient aromatic guests.
Integration into Chemical Sensing Platforms
Chemical sensors are devices that detect the presence of specific chemical species and convert that information into a measurable signal. The development of new sensor technologies is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control. Thiols are frequently used in the design of chemical sensors due to their unique reactivity and ability to bind to metal surfaces. mdpi.comnih.govnih.govpdx.educapes.gov.br
This compound could be integrated into chemical sensing platforms in several ways. As discussed previously, it can form SAMs on gold electrodes. northwestern.eduresearchgate.net These modified electrodes can then be used for electrochemical sensing. The monolayer can act as a selective barrier, allowing only certain analytes to reach the electrode surface, or the interaction of an analyte with the phenoxy groups of the monolayer could perturb the electronic properties of the interface, leading to a detectable change in the electrochemical signal.
Another approach is to use the thiol as a nucleophile in a reaction-based sensor. mdpi.comnih.govnih.gov In this design, the thiol reacts specifically with the target analyte, leading to a change in a measurable property, such as color or fluorescence. mdpi.comnih.gov For example, a system could be designed where the reaction of the thiol with an analyte displaces a fluorescent molecule, causing a change in the optical signal. The modular nature of such sensor designs allows for the tuning of their reactivity and selectivity for different target molecules. nih.gov
Following a comprehensive review of publicly available scientific literature and patent databases, no specific research or applications concerning the chemical compound this compound were identified within the specified areas of chemosensor development and responsive materials for environmental monitoring.
Extensive searches were conducted to locate studies detailing the use of this compound in the following contexts:
Construction of Responsive Materials for Environmental Monitoring:Similarly, no literature was discovered that pertains to the incorporation of this compound into responsive materials designed for the purpose of environmental monitoring.
While the individual chemical moieties of this compound, such as the phenoxy group and the thiol group, are known to be utilized in the broader fields of sensor technology and materials science, there is no available information to suggest that this specific combination has been explored for the requested applications. Therefore, no detailed research findings or data tables for this compound can be provided at this time.
Future Directions and Interdisciplinary Research Themes
Development of More Sustainable and Green Synthetic Routes
The synthesis of complex organosulfur compounds like 4-(3,5-Dimethylphenoxy)butane-1-thiol traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more environmentally benign synthetic methodologies.
Detailed Research Findings: Current trends in green chemistry offer several promising strategies. One approach involves the use of bio-based, renewable solvents like ethyl lactate, which has been shown to effectively mediate oxidative coupling reactions of thiols without the need for catalysts or additives. researchgate.net Another avenue is the adoption of electrochemical methods, which can utilize renewable energy to drive the formation of carbon-sulfur bonds, potentially offering high efficiency and reducing the reliance on chemical oxidants. researchgate.net Research into catalyst-free systems, such as using air as the oxidant in aqueous micelles or green solvents, presents a pathway to simpler, cleaner reactions. researchgate.netrsc.org For a molecule like this compound, this could mean reacting 3,5-dimethylphenol (B42653) with a bifunctional butane (B89635) derivative under green conditions, followed by a sustainable conversion to the thiol.
Table 1: Comparison of Potential Synthetic Routes
| Parameter | Traditional Synthesis | Potential Green Route |
|---|---|---|
| Solvents | Halogenated organic solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Ethyl lactate), water researchgate.net |
| Catalysts | Heavy metal catalysts, strong acids/bases | Biocatalysts, phase-transfer catalysts, catalyst-free systems mdpi.com |
| Reagents | Stoichiometric, often hazardous reagents | Use of air as an oxidant, electrochemical synthesis researchgate.netresearchgate.net |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication, electrochemical potential |
| Waste Profile | High E-factor (significant waste generation) | Lower E-factor (minimal waste, recyclable components) |
High-Throughput Screening and Combinatorial Approaches for Novel Reactivity and Properties
To unlock the full potential of this compound, high-throughput screening (HTS) and combinatorial chemistry present powerful tools. These techniques allow for the rapid evaluation of the compound's reactivity and its derivatives against a multitude of biological and material targets.
Detailed Research Findings: HTS assays have been developed to quantitatively assess the intrinsic reactivity of thiols, which is crucial for applications ranging from drug discovery to materials science. nih.govresearchgate.net For instance, fluorescence-based HTS assays can identify thiol-reactive compounds from large chemical libraries, providing data on reaction kinetics and specificity. nih.gov By creating a combinatorial library based on the this compound scaffold—varying the substitution on the aromatic ring or altering the length of the alkyl chain—researchers could screen for novel properties. This approach has been successfully used to discover new odorants and to identify polymers with optimal properties for use as bone adhesives. benthamdirect.comacs.org A hypothetical screen could involve reacting this compound with an array of electrophiles or metal ions to identify novel catalysts or sensor molecules.
Table 2: Hypothetical HTS Campaign for Sensor Discovery
| Parameter | Description |
|---|---|
| Objective | Identify derivatives of this compound that act as selective fluorescent sensors for heavy metal ions. |
| Library Design | Combinatorial synthesis modifying the ether linkage and adding various functional groups to the aromatic ring. |
| Assay Principle | Thiol-metal interaction causing a measurable change in fluorescence (e.g., quenching or enhancement). |
| Screening Format | 384-well microplates with automated liquid handling. researchgate.net |
| Detection Method | Fluorescence plate reader. |
| Potential Hits | Compounds showing high selectivity and sensitivity for specific ions like Hg(II), Pd(II), or Au(III). nih.gov |
Integration of Advanced Computational Modeling with Machine Learning for Design and Discovery
Computational chemistry and machine learning (ML) are revolutionizing molecular design and discovery. These in silico tools can predict the properties of this compound and guide the synthesis of new derivatives with enhanced functionalities, saving significant time and resources.
Detailed Research Findings: Machine learning algorithms are increasingly used at all stages of drug discovery, from target identification to lead optimization. mdpi.comnih.gov For a novel molecule like this compound, ML models could predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, potential biological activities, or its binding affinity to specific proteins. youtube.com Quantum mechanical calculations can elucidate its electronic structure and reactivity, while molecular dynamics simulations can model its interaction with biological membranes or material surfaces. Integrating these computational approaches allows for the creation of vast virtual libraries of related compounds that can be screened in silico before any resource-intensive laboratory synthesis is undertaken. nih.gov
Table 3: Potential Computational and ML Applications
| Technique | Application for this compound | Predicted Outcome |
|---|---|---|
| DFT Calculations | Determine electron distribution, bond energies, and reaction mechanisms. | Predict reactivity hotspots and spectroscopic properties. |
| Molecular Docking | Simulate binding to protein active sites (e.g., enzymes, receptors). | Identify potential biological targets. |
| MD Simulations | Model behavior in different environments (e.g., water, lipid bilayer). | Understand self-assembly properties and membrane interactions. acs.org |
| QSAR Modeling (ML) | Correlate structural features with biological activity or physical properties. | Predict the efficacy or material performance of new derivatives. mdpi.com |
| Deep Learning (AI) | Generate novel molecular structures with desired properties. | Design next-generation molecules based on the core scaffold. nih.gov |
Exploration of Bio-Inspired Applications (e.g., as mimetics for natural thiol-containing systems)
The thiol group is central to the function of many biological molecules, including the amino acid cysteine and the antioxidant tripeptide glutathione. creative-proteomics.com Designing synthetic molecules that mimic the function of these natural systems is a burgeoning field of research.
Detailed Research Findings: Synthetic thiols can be designed to participate in redox signaling, act as antioxidants, or facilitate disulfide bonding in synthetic biological circuits. nih.govnih.gov this compound could be explored as a mimetic of natural thiols. Its phenoxy group could modulate its lipophilicity, allowing for targeted delivery to cellular membranes, while the thiol group could engage in redox reactions to scavenge reactive oxygen species (ROS). nih.govnih.gov The compound could serve as a thiol-triggered donor for releasing signaling molecules like hydrogen sulfide (B99878) (H₂S) when functionalized appropriately. acs.org Such bio-inspired systems have potential applications in treating conditions associated with oxidative stress and in developing advanced biomaterials. nih.govnih.gov
Table 4: Comparison with Natural Thiol Systems
| Feature | Cysteine / Glutathione | This compound |
|---|---|---|
| Core Structure | Amino acid / Tripeptide | Alkyl-Aryl Ether |
| Key Functional Group | Sulfhydryl (-SH) creative-proteomics.com | Sulfhydryl (-SH) |
| Solubility | Generally water-soluble | Likely more lipid-soluble |
| Potential Mimetic Role | Antioxidant defense, protein structure, enzyme catalysis creative-proteomics.com | Membrane-targeted antioxidant, component of synthetic redox systems, drug delivery vehicle. |
| Unique Feature | Biological specificity | Tunable lipophilicity and steric hindrance from the dimethylphenoxy group. |
Application in Nanoscale Materials and Devices for Enhanced Functionality
The strong affinity of sulfur for noble metals makes thiols exceptional anchor molecules in nanotechnology. The specific structure of this compound makes it a promising candidate for the surface functionalization of nanoscale materials.
Detailed Research Findings: Thiols are widely used to form highly ordered self-assembled monolayers (SAMs) on gold and other metallic surfaces. acs.org These SAMs can be used to control the surface properties of materials, such as wettability, biocompatibility, and electronic conductivity. For this compound, the thiol group would bind to the surface, while the dimethylphenoxy group would form the outer layer, creating a well-defined, sterically-hindered, and potentially hydrophobic interface. This could be applied in creating biomimetic surfaces, fabricating sensors, or developing new resins for nanoskiving. nih.govrsc.org Furthermore, thiol-functionalized nanoparticles are being developed for applications in drug delivery, medical imaging, and as high-performance materials in devices like supercapacitors. nih.govnih.govrsc.org The unique ether linkage and substituted aromatic ring of this compound could impart specific recognition or stability properties to such nanostructures.
Table 5: Potential Applications in Nanotechnology
| Application Area | Role of this compound | Potential Enhanced Functionality |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Form a robust monolayer on gold or silver surfaces. acs.org | Control of surface energy, protein resistance, or molecular recognition. |
| Functionalized Nanoparticles | Act as a capping ligand for metal nanoparticles (e.g., Au, Ag). mdpi.com | Improved nanoparticle stability in organic media; creation of a functional interface for sensing. |
| Nanosensors | Modify the surface of a sensor chip to create a selective binding layer. | The phenoxy group could provide a binding pocket for specific analyte molecules. |
| Nano-electronics | Component in molecular junctions. | The aromatic group could influence charge transport properties across the junction. |
| Biomaterials | Surface modification of medical implants to enhance cell adhesion or reduce fouling. mdpi.com | Improved biocompatibility and targeted cellular interactions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,5-Dimethylphenoxy)butane-1-thiol, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiolation of a halogenated precursor (e.g., 4-(3,5-dimethylphenoxy)butyl bromide) using thiourea or sodium hydrosulfide under reflux in ethanol/water mixtures can yield the target compound. Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 substrate-to-thiolating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic protons (δ 6.5–7.0 ppm for dimethylphenoxy groups) and thiol proton (δ 1.5–2.0 ppm). Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 252 [M+H]⁺). High-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell lines). Standardize protocols by:
- Using consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
- Validating target engagement via competitive binding assays or knock-out models.
- Cross-referencing with structural analogs (e.g., phenol or thioether derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., GPCRs or enzymes). Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve metabolic stability. For instance, substituting the thiol group with a methylsulfonyl moiety may reduce oxidation susceptibility while retaining target affinity .
Q. What experimental controls are critical when assessing the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Include:
- Blank reactions (without catalyst) to rule out non-catalytic pathways.
- Scavenger controls (e.g., mercury drop test) to confirm homogeneous catalysis.
- Isotope labeling (e.g., deuterated solvents) to trace hydrogen transfer mechanisms.
- Kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps in Pd- or Cu-catalyzed cross-couplings .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often stem from aggregation or protonation states. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers. Adjust pH (e.g., 7.4 for physiological conditions) and measure partition coefficients (logP) via shake-flask methods. For example, logP values >3 indicate preferential solubility in organic phases (e.g., dichloromethane), aligning with its hydrophobic phenoxy-thiol structure .
Experimental Design Considerations
Q. What precautions are necessary to prevent oxidation of the thiol group during storage and handling?
- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber vials. Add antioxidants (e.g., 1% BHT) to stock solutions. Monitor oxidation via thin-layer chromatography (TLC; Rf shifts) or Ellman’s assay for free thiol quantification. For long-term stability, derivatize as a disulfide and reduce in situ before use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
